molecular formula C17H11NO2S B13756939 3-Isothiocyanato-6-methyl-2-phenyl-4H-chromen-4-one

3-Isothiocyanato-6-methyl-2-phenyl-4H-chromen-4-one

Cat. No.: B13756939
M. Wt: 293.3 g/mol
InChI Key: DBHZXKXPCXWHKA-UHFFFAOYSA-N
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Description

3-Isothiocyanato-6-methyl-2-phenyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isothiocyanato-6-methyl-2-phenyl-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, solvent-free or green chemistry approaches are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanato-6-methyl-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to amines or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-Isothiocyanato-6-methyl-2-phenyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-6-methyl-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This can result in the modulation of signaling pathways involved in cell proliferation, apoptosis, and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isothiocyanato-6-methyl-2-phenyl-4H-chromen-4-one is unique due to the presence of the isothiocyanate group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H11NO2S

Molecular Weight

293.3 g/mol

IUPAC Name

3-isothiocyanato-6-methyl-2-phenylchromen-4-one

InChI

InChI=1S/C17H11NO2S/c1-11-7-8-14-13(9-11)16(19)15(18-10-21)17(20-14)12-5-3-2-4-6-12/h2-9H,1H3

InChI Key

DBHZXKXPCXWHKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C(C2=O)N=C=S)C3=CC=CC=C3

Origin of Product

United States

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